4-Amino-2,6-diethylbenzonitrile
Description
4-Amino-2,6-diethylbenzonitrile (CAS: 1003708-27-7) is an aromatic organic compound with the molecular formula C₁₂H₁₅N₂. It features a benzene ring substituted with an amino group (-NH₂), a nitrile group (-CN), and two ethyl groups (-CH₂CH₃) at the 2- and 6-positions. Key properties include:
- Physical state: Colorless to yellowish crystalline solid at room temperature .
- Melting point: 150–153°C .
- Boiling point: 339–341°C .
- Solubility: Soluble in ethanol, dimethyl ether, and toluene .
The compound is primarily used in research and development, as indicated by its availability through specialty chemical suppliers like CymitQuimica and Combi-Blocks, with purity levels up to 95% .
Properties
IUPAC Name |
4-amino-2,6-diethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZCJQSHLJQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C#N)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648646 | |
| Record name | 4-Amino-2,6-diethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-27-7 | |
| Record name | 4-Amino-2,6-diethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 4-Amino-2,6-diethylbenzonitrile can be achieved through a hydrazide formation reaction. Initially, 2,6-diethylphenone is reacted with hydrazine to form the hydrazide. Subsequently, the hydrazide is reacted with sodium cyanide to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
4-Amino-2,6-diethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, often with halogenating agents or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-2,6-diethylbenzonitrile has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-2,6-diethylbenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Table 1: Comparison of Benzonitrile Derivatives
Key Observations:
- Substituent Effects: Ethyl groups in this compound enhance hydrophobicity compared to halogenated derivatives, influencing solubility and environmental persistence .
Amino-Substituted Aromatic Compounds
Table 2: Comparison with Non-Nitrile Analogues
Key Observations:
- Functional Group Impact: The nitrile group in this compound differentiates it from phenolic or hydrazide derivatives, reducing hydrogen-bonding capacity compared to 4-(dimethylamino)benzohydrazide .
- Toxicity: this compound appears less hazardous than ST-2724, which is classified as acutely toxic (oral category 4) and corrosive .
Commercial and Research Relevance
- Availability: this compound is marketed by suppliers like CymitQuimica and Combi-Blocks, with prices up to €700/g (95% purity) . In contrast, halogenated analogues (e.g., 4-amino-2,6-dichloro derivatives) are less commercially accessible .
- Regulatory Status: No specific regulatory restrictions are noted for this compound, whereas ST-2724 requires strict handling due to its aquatic toxicity (category 3) .
Biological Activity
4-Amino-2,6-diethylbenzonitrile (C11H14N2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H14N2
- Molecular Weight : 174.24 g/mol
- Structure : The compound features an amino group and two ethyl substituents on a benzene ring, contributing to its unique chemical reactivity and biological interactions.
This compound is believed to exert its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. It has been shown to interact with tubulin, disrupting microtubule dynamics, which is crucial for cell division and function.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A summary of its activity against selected cancer types is presented below:
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited tubulin polymerization in a concentration-dependent manner, leading to apoptosis in treated cancer cells. This suggests its potential as a chemotherapeutic agent targeting microtubules.
- Animal Models : In vivo experiments using mouse models indicated that administration of the compound resulted in a significant reduction in tumor size without notable toxicity at therapeutic doses . This highlights its potential for further development as an anticancer drug.
Research Findings
Recent research has explored the structure-activity relationship (SAR) of related compounds, indicating that modifications to the ethyl groups can enhance or diminish biological activity. For example, replacing ethyl groups with larger alkyl chains resulted in decreased potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
